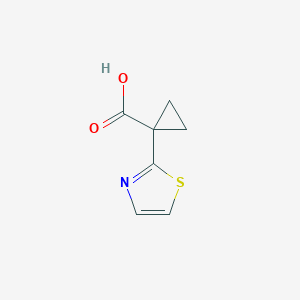

1-Thiazol-2-yl-cyclopropanecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c9-6(10)7(1-2-7)5-8-3-4-11-5/h3-4H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMHLCGGMJTYML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601254800 | |

| Record name | Cyclopropanecarboxylic acid, 1-(2-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414958-21-6 | |

| Record name | Cyclopropanecarboxylic acid, 1-(2-thiazolyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, 1-(2-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Thiazol 2 Yl Cyclopropanecarboxylic Acid and Its Congeners

Established Synthetic Pathways to Cyclopropanecarboxylic Acid Derivatives

The construction of the cyclopropane (B1198618) ring, particularly with a carboxylic acid functionality, is a cornerstone of this synthesis. Functionalized cyclopropanes are prevalent in numerous natural products and biologically active compounds. researchgate.net Their unique three-membered ring structure imparts specific conformational rigidity, making them valuable building blocks in organic synthesis. researchgate.net

Cyclopropanation Reactions: Mechanistic Insights and Regio/Stereocontrol

Cyclopropanation, the formation of a cyclopropane ring, can be achieved through several key transformations, often involving a formal [2+1] cycloaddition. rsc.org Major strategies include halomethyl-metal-mediated reactions, transition-metal-catalyzed decomposition of diazo compounds, and nucleophilic addition-ring closure sequences. unl.ptresearchgate.net

One of the most well-established methods is the Simmons-Smith cyclopropanation . numberanalytics.com This reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to react with an alkene. numberanalytics.com The mechanism is concerted, meaning the new carbon-carbon bonds are formed simultaneously, and it is highly stereospecific, preserving the stereochemistry of the starting alkene. numberanalytics.commasterorganicchemistry.com The presence of a directing group, such as a hydroxyl group on the alkene, can enhance both the rate and stereocontrol of the reaction by coordinating with the zinc reagent. unl.pt

Another important class of cyclopropanation involves Michael-Initiated Ring Closure (MIRC) reactions. rsc.org This method relies on the addition of a nucleophile to an electron-deficient alkene (a Michael acceptor), followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org The stereoselectivity of MIRC reactions can be controlled by using chiral substrates or chiral nucleophiles. rsc.org

The table below summarizes key features of these cyclopropanation methods.

| Method | Reagents | Key Features | Stereocontrol |

| Simmons-Smith | Diiodomethane, Zn-Cu couple | Forms a zinc carbenoid; reacts with alkenes. | Highly stereospecific; directed by coordinating groups. unl.ptnumberanalytics.com |

| Michael-Initiated Ring Closure (MIRC) | Nucleophile, Michael acceptor | Nucleophilic addition followed by intramolecular cyclization. | Achieved with chiral substrates or nucleophiles. rsc.org |

| Diazo Compound Decomposition | Diazoalkane, Transition metal catalyst | Involves a metal carbenoid intermediate. | Can be highly selective with appropriate chiral ligands. rsc.org |

Carboxylic Acid Functionalization in Cyclopropane Systems

Introducing a carboxylic acid group onto the cyclopropane ring can be accomplished either during or after the ring-forming step.

One classic approach involves the hydrolysis of a cyclopropyl (B3062369) nitrile. orgsyn.org For instance, γ-chlorobutyronitrile can be treated with a strong base like sodium hydroxide, leading to an intramolecular cyclization to form cyclopropyl cyanide, which is then hydrolyzed to cyclopropanecarboxylic acid. orgsyn.orgyoutube.com

The malonic ester synthesis provides a more modern and versatile route. youtube.comorganicchemistrytutor.com This pathway typically involves the alkylation of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of a base. orgsyn.org The resulting diethyl cyclopropane-1,1-dicarboxylate can then be hydrolyzed and decarboxylated to yield cyclopropanecarboxylic acid. youtube.com This method allows for the synthesis of substituted cyclopropanecarboxylic acids by using substituted malonic esters or alkylating agents.

Alternatively, a photoredox-catalyzed decarboxylative radical addition-polar cyclization cascade has been developed to synthesize functionalized cyclopropanes from aliphatic carboxylic acids and electron-deficient alkenes. researchgate.netbris.ac.uk This method demonstrates excellent functional group tolerance. researchgate.netbris.ac.uk

Derivatives of cyclopropanecarboxylic acid, such as esters, amides, and acid chlorides, can be prepared from the parent acid through standard functional group interconversions. google.com For example, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. google.com

Synthetic Routes to 2-Substituted Thiazole (B1198619) Rings

The thiazole ring is a common heterocycle in many biologically active compounds, including pharmaceuticals. pharmaguideline.comnih.gov Its synthesis has been extensively studied, with the Hantzsch synthesis being a cornerstone method.

Hantzsch Thiazole Synthesis and Modern Adaptations

The Hantzsch thiazole synthesis , first reported in 1887, is a classic and widely used method for preparing thiazoles. synarchive.commdpi.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide. synarchive.com The reaction mechanism proceeds through a cyclocondensation to form a thiazoline (B8809763) intermediate, which then dehydrates to the aromatic thiazole.

Modern adaptations of the Hantzsch synthesis have focused on improving yields, simplifying procedures, and expanding the substrate scope. These include the use of microwave irradiation, which can significantly shorten reaction times and improve yields. figshare.com One-pot, multi-component procedures have also been developed, where the α-haloketone, thioamide, and in some cases an aldehyde, are reacted together in the presence of a catalyst to form highly substituted thiazoles. mdpi.com For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in such reactions. mdpi.com

The Holzapfel-Meyers-Nicolaou modification is a notable adaptation that allows for the synthesis of optically active thiazoles, such as those derived from amino acids, with minimal loss of stereochemical integrity. researchgate.net This procedure involves the cyclocondensation of a thioamide under basic conditions to form a hydroxythiazoline intermediate, which is then dehydrated. researchgate.net

Alternative Heterocyclic Ring Construction Techniques

While the Hantzsch synthesis is prevalent, several other methods exist for constructing 2-substituted thiazole rings.

One approach involves the use of 2-(trimethylsilyl)thiazole (B1297445) as a stable and convenient substitute for the less stable 2-lithiothiazole. thsci.com This reagent readily reacts with various carbon electrophiles under mild conditions to introduce substituents at the C-2 position. thsci.com

Other named syntheses for thiazole derivatives include:

Cook-Heilborn Synthesis : Converts α-aminonitriles into 5-aminothiazoles by treatment with reagents like dithioacids or carbon disulfide. pharmaguideline.com

Tcherniac's Synthesis : Produces 2-substituted thiazoles through the hydrolysis of α-thiocyanoketones. pharmaguideline.com

Recent developments have also explored copper-catalyzed aerobic oxidative synthesis of thiazoles from starting materials like phenylacetic aldehyde, primary amines, and elemental sulfur. acs.org

Convergent and Divergent Synthesis of the 1-Thiazol-2-yl-cyclopropanecarboxylic Acid Core

The assembly of the final target molecule, this compound, can be approached through either a convergent or a divergent synthetic strategy.

A convergent synthesis would involve the separate synthesis of the two main fragments—a 2-substituted thiazole and a cyclopropanecarboxylic acid derivative—followed by their coupling in a later stage. For example, one could synthesize 2-bromothiazole (B21250) and a suitable cyclopropane precursor and then couple them, perhaps via an organometallic intermediate. This approach allows for the independent optimization of the synthesis of each fragment.

A divergent synthesis , on the other hand, would involve constructing the core skeleton and then modifying it to introduce the desired functional groups. For instance, one could start with a molecule that already contains both the thiazole and cyclopropane rings, albeit with different functionalities, and then perform chemical transformations to arrive at the final carboxylic acid.

A plausible synthetic route could involve the reaction of a thiosemicarbazide (B42300) with a cyclopropane-containing precursor. For example, 1,1-cyclopropanedicarboxylic acid can be reacted with thiosemicarbazide in the presence of phosphorous oxychloride to form a bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane. nih.gov While this yields a thiadiazole, it illustrates the principle of building the heterocyclic ring onto a pre-formed cyclopropane core. A similar strategy, perhaps starting from a cyclopropyl β-keto ester and reacting it with a suitable thioamide in a Hantzsch-type reaction, could potentially lead to the desired 1-thiazol-2-yl-cyclopropane scaffold, which could then be functionalized to the carboxylic acid.

Another potential strategy could involve the cyclocondensation of a chalcone-like intermediate with thiosemicarbazide to form a pyrazoline carbothioamide, which can then undergo a subsequent cycloaddition with a phenacyl bromide to form a 1-(thiazol-2-yl)-4,5-dihydropyrazole. nih.gov While this specific example leads to a pyrazole (B372694), the general concept of using a carbothioamide to build the thiazole ring onto a pre-existing cyclic structure is relevant.

Coupling Reactions and Linkage Formation Strategies

The synthesis of this compound hinges on the effective formation of the crucial bond between the cyclopropane and thiazole rings. Several strategies can be employed, either by constructing the thiazole ring onto a pre-existing cyclopropane moiety or by coupling the two fully formed rings.

One of the most established methods for thiazole synthesis is the Hantzsch synthesis . In the context of the target molecule, this would involve the reaction of a cyclopropyl-α-haloketone with a suitable thioamide. A variation of this involves the reaction of 1,1-cyclopropane dicarboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorous oxychloride to form a bis(2-amino-1,3,4-thiadiazol-5-yl) cyclopropane derivative, which highlights the versatility of using cyclopropane precursors to build heterocyclic systems. nih.gov

Modern cross-coupling reactions offer more direct routes. Copper-catalyzed methods, for instance, are effective for the direct arylation of heterocycle C-H bonds. organic-chemistry.org This could potentially be used to couple a 2-halothiazole with a cyclopropane derivative or, more directly, to functionalize the C-H bond of an unsubstituted thiazole. Another approach involves the condensation of oxime acetates with isothiocyanates, catalyzed by copper, to yield 2-aminothiazoles. organic-chemistry.org

The following table summarizes various synthetic strategies for forming thiazole rings, which can be adapted for the synthesis of the target compound.

| Reaction Name/Type | Key Reagents | Description | Reference |

| Hantzsch Thiazole Synthesis | α-haloketone, Thioamide | Condensation reaction to form the thiazole ring. | pharmaguideline.com |

| Cook-Heilborn Synthesis | α-aminonitrile, Carbon Disulfide | Forms 5-aminothiazoles under mild conditions. | pharmaguideline.com |

| Copper-Catalyzed Condensation | Oxime, Anhydride, KSCN | A [3+1+1] type condensation providing thiazoles under mild conditions. | organic-chemistry.org |

| From Endothiopeptides | Ugi reaction products | Endothiopeptides derived from Ugi reactions using thioacids can be converted to thiazoles. | organic-chemistry.org |

| Dehydrative Cyclization | Thiourea intermediate, α-bromoketone | A key step in solid-phase synthesis to afford 2-amino-5-carboxylate thiazole resins. nih.gov | nih.gov |

Protecting Group Chemistry in Multi-step Synthesis

The synthesis of complex molecules like this compound often requires the use of protecting groups to temporarily mask reactive functional groups. jocpr.com This strategy prevents unwanted side reactions and allows for selective transformations at other sites within the molecule. jocpr.com The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal. jocpr.com

For the target molecule, two primary functional groups require consideration for protection:

Carboxylic Acid Group: The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with reactions that are sensitive to acidic protons or that involve nucleophilic attack. This is a standard procedure in many synthetic routes, including those involving cyclopropanation or thiazole formation.

Thiazole Ring: While the thiazole ring is relatively stable, its nitrogen atom can be protonated or alkylated. pharmaguideline.com In certain reactions, particularly those involving strong bases or electrophiles, the reactivity of the ring itself might need to be modulated. In syntheses that build the thiazole from precursors like 2-aminothiazole (B372263), the amino group often requires protection. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amino functionalities, as seen in the synthesis of thiazole-containing peptidomimetics where Boc-anhydride is used. nih.gov

The strategic use of protecting groups is essential for controlling regioselectivity and stereochemistry during a multi-step synthesis. jocpr.com

Asymmetric Synthesis and Chiral Resolution for Enantiopure Access

Accessing enantiomerically pure forms of this compound is critical for its potential pharmaceutical applications, as different enantiomers can have vastly different biological activities. Two primary strategies are employed to achieve this: asymmetric synthesis and chiral resolution.

Chiral Resolution involves the separation of a racemic mixture. For a carboxylic acid like the target molecule, a common method is the formation of diastereomeric salts. The racemic acid is treated with a single enantiomer of a chiral base (a resolving agent), such as (S)-2-(N-benzylamino)butan-1-ol or (R)-1-phenylethanamine. researchgate.net The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. mdpi.com After separation, the pure enantiomer of the acid is recovered by treatment with an achiral acid. This method has been successfully applied to resolve racemic cyclopropanecarboxylic acids. researchgate.net

Asymmetric Synthesis , a more modern and often more efficient approach, aims to create the desired enantiomer directly. This is typically achieved through the use of chiral catalysts or chiral auxiliaries that influence the stereochemical outcome of a key reaction. For the target molecule, the key stereocenter is on the cyclopropane ring, making asymmetric cyclopropanation a critical technology. nih.gov

Dynamic Kinetic Resolution and Asymmetric Catalysis

Dynamic Kinetic Resolution (DKR) is a powerful technique that can, in theory, convert 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org DKR combines a kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. wikipedia.orgprinceton.edu For a DKR to be effective, the rate of racemization must be equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu This process has been applied to the synthesis of chiral esters, amides, and acids, often using enzymes like lipases for the resolution step and a chemical catalyst for the racemization. researchgate.netmdpi.com

In the context of this compound, a DKR process could be envisioned for a racemic precursor. For example, a racemic ester of the acid could be subjected to enantioselective hydrolysis catalyzed by a lipase, while the unreacted ester is continuously racemized by a suitable catalyst.

Asymmetric catalysis is central to modern enantioselective synthesis. For forming the chiral cyclopropane core, several catalytic systems are highly effective:

Cobalt(II)-Based Metalloradical Catalysis: This method has been developed for the asymmetric radical cyclopropanation of alkenes with in-situ generated α-heteroaryldiazomethanes. By using specially designed chiral amidoporphyrin ligands, this Co(II)-based system can produce chiral heteroaryl cyclopropanes with high yields and excellent diastereo- and enantioselectivities. nih.gov

Dirhodium Tetracarboxylate Catalysts: These catalysts are highly effective in asymmetric cyclopropanation reactions using aryl- or heteroaryldiazoacetates. nih.gov Catalysts such as Rh₂(R-p-Ph-TPCP)₄ and Rh₂(R-TPPTTL)₄ have been used to synthesize a variety of 1-aryl-2-heteroaryl-cyclopropane-1-carboxylates with high enantioselectivity (up to >99% ee). nih.gov

Cobalt Catalysts with gem-dichloroalkanes: An alternative to using potentially unstable diazo compounds involves using gem-dichloroalkanes as carbene precursors. dicp.ac.cnnih.govacs.org This process, which uses a cobalt catalyst and a reducing agent, can generate chiral cyclopropanes with high levels of enantioselectivity for a range of alkenes. dicp.ac.cnnih.govacs.org

The table below highlights some asymmetric catalysis approaches for cyclopropanation.

| Catalyst System | Carbene Precursor | Key Features | Reference |

| Co(II)-Amidoporphyrin | α-heteroaryldiazomethanes | Stepwise radical mechanism; broadly applicable to various heteroaryls. | nih.gov |

| Chiral Dirhodium Tetracarboxylates | Aryl-/Heteroaryldiazoacetates | Highly diastereoselective and enantioselective; catalyst choice depends on substrate substitution. | nih.gov |

| Cobalt-Pybox/PDI with Zn | gem-dichloroalkanes | Avoids use of diazoalkanes; high enantioselectivity for various alkenes. | dicp.ac.cnnih.govacs.org |

Diastereoselective Approaches in Cyclopropane Formation

Diastereoselective synthesis is a powerful strategy to control the relative stereochemistry of multiple stereocenters created in a single reaction. In the synthesis of substituted cyclopropanes, this approach can generate specific diastereomers that can then be carried forward or have their chiral auxiliary removed to yield an enantiomerically enriched product.

One effective method involves using a chiral auxiliary . For example, (R)-pantolactone can be condensed with an aryldiazoacetate. When this chiral diazoester undergoes cyclopropanation, the steric and electronic properties of the auxiliary direct the approach of the alkene, leading to the formation of one diastereomer in high excess (87–98% de). nih.gov

Another strategy is a substrate-directed reaction , where a stereocenter already present in the substrate dictates the stereochemical outcome of the cyclopropanation. A temporary stereocenter can be introduced via an asymmetric aldol (B89426) reaction between a chiral N-acyl oxazolidinone and an α,β-unsaturated aldehyde. The resulting β-hydroxyl group then directs a subsequent cyclopropanation reaction, before being removed in a retro-aldol cleavage step to yield the chiral cyclopropane-carboxaldehyde with high enantiomeric excess. rsc.org

Recent advances have also demonstrated highly diastereoselective cyclopropanation through the coupling of unactivated alkenes with carbon pronucleophiles, a reaction mediated by electrochemically generated thianthrene (B1682798) adducts. researchgate.netnih.govresearchgate.net This method proceeds with high diastereoselectivity (≥20:1 d.r.) and offers a modular approach to complex cyclopropanes. researchgate.netnih.gov

Process Intensification and Green Chemistry Considerations in Synthesis Development

The industrial production of pharmaceuticals is increasingly guided by the principles of process intensification and green chemistry, which aim to make manufacturing safer, more efficient, and more environmentally sustainable. pharmafeatures.compharmafeatures.comjocpr.com

Process Intensification (PI) involves developing novel equipment and techniques to improve chemical processes. numberanalytics.com A key aspect of PI is the shift from traditional batch manufacturing to continuous flow chemistry. pharmasalmanac.comcetjournal.itcetjournal.it

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

| Operation Mode | Chemicals are loaded at the start; product is removed at the end. | Reagents are continuously fed; product is continuously removed. | pharmasalmanac.com |

| Heat & Mass Transfer | Often limited, leading to potential safety issues and side reactions. | Highly efficient due to high surface-area-to-volume ratios. | pharmasalmanac.comcetjournal.it |

| Safety | Higher risk due to large volumes of hazardous materials and potential for runaway reactions. | Inherently safer due to small reaction volumes (hold-up). cetjournal.itcetjournal.it | cetjournal.itcetjournal.it |

| Scalability | Often difficult and requires re-optimization. | Easier scale-up by running the process for a longer time or using parallel reactors. | pharmasalmanac.com |

| Product Quality | Potential for batch-to-batch variability. | Greater consistency and reproducibility. pharmasalmanac.com | pharmasalmanac.com |

Green Chemistry provides a framework for minimizing the environmental impact of chemical processes. mdpi.com Key principles relevant to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. pharmafeatures.com Multicomponent reactions (MCRs) are a hallmark of this principle. pharmafeatures.com

Use of Safer Solvents: Reducing or eliminating the use of toxic and hazardous solvents like dichloromethane (B109758) in favor of greener alternatives such as water or ethanol. pharmafeatures.commdpi.com

Catalysis: Using catalytic reagents (including biocatalysts like enzymes) in small amounts instead of stoichiometric reagents to reduce waste. jocpr.com Biocatalysis operates under mild conditions and offers high selectivity. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. jocpr.com Continuous flow reactors can improve energy management by optimizing heating and cooling. cetjournal.it

By integrating process intensification with green chemistry principles, the synthesis of complex APIs can be achieved in a manner that is not only economically viable but also safe and sustainable. acs.orgnih.gov

Structural Derivatization and Scaffold Elaboration of 1 Thiazol 2 Yl Cyclopropanecarboxylic Acid

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a primary handle for derivatization, allowing for the introduction of a wide array of functional groups through well-established and novel transformations.

The most direct modifications of the carboxylic acid are its conversion into esters and amides. These reactions are fundamental in creating libraries of analogues for structure-activity relationship (SAR) studies. nih.gov Standard condensation conditions, often employing coupling agents such as carbodiimides or converting the acid to a more reactive acyl chloride, facilitate the reaction with a broad range of alcohols and amines. This approach allows for the systematic exploration of how steric and electronic properties of the substituent attached to the carbonyl group influence biological activity. For instance, a series of amide derivatives can be synthesized to probe specific interactions with biological targets. nih.gov

| Reaction Type | Reagent Class | Resulting Functional Group | Potential for Diversity |

| Esterification | Alcohols (R-OH) | Ester (-COOR) | High; variation in the R group (alkyl, aryl, etc.) |

| Amidation | Primary/Secondary Amines (RNH₂, R₂NH) | Amide (-CONHR, -CONR₂) | Very High; vast number of available amines |

Decarboxylative reactions offer a powerful strategy to replace the entire carboxylic acid group with a new substituent, effectively using the COOH group as a traceless linker. rsc.org In recent years, photoredox catalysis has enabled decarboxylative functionalizations under mild conditions. nih.gov For a scaffold like 1-thiazol-2-yl-cyclopropanecarboxylic acid, this could involve the radical-polar crossover cyclopropanation, where the carboxylic acid is converted into a structurally diverse set of cyclopropanes. nih.gov

Another potential pathway involves the thermal decarboxylative rearrangement, particularly given the presence of the adjacent cyclopropane (B1198618) ring. In related α-(carbonyl)cyclopropanecarboxylic acids, heating can induce decarboxylation followed by ring-opening of the cyclopropane to form substituted 4,5-dihydrofurans. arkat-usa.org This transformation proceeds through an α-allyl-β-keto acid intermediate, suggesting a potential rearrangement pathway for the thiazolyl-substituted acid. arkat-usa.org Such decarboxylative strategies significantly expand the accessible chemical space from this starting material. researchgate.net

Chemical Transformations on the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle with distinct reactivity patterns that can be exploited for further functionalization. researchgate.netslideshare.netnih.govnih.gov

The electronic nature of the thiazole ring dictates the preferred positions for substitution reactions. The calculated pi-electron density shows that the C5 position is the most electron-rich, making it the primary site for electrophilic substitution, while the C2 position is the most electron-deficient. pharmaguideline.comwikipedia.org

Electrophilic Substitution: Reactions such as halogenation (e.g., bromination) and sulfonation preferentially occur at the C5-position, especially when the C2 position is already substituted. slideshare.netpharmaguideline.com The success of these reactions can, however, depend on the presence of activating or deactivating groups on the ring.

Deprotonation and Nucleophilic Substitution: The proton at the C2 position is the most acidic on the thiazole ring and can be removed by strong bases like organolithium reagents (e.g., n-butyllithium) to form a 2-lithiothiazole intermediate. pharmaguideline.comwikipedia.org While the C2 position in the parent compound is already occupied by the cyclopropane ring, this principle is crucial for building substituted thiazoles. For derivatization of the existing scaffold, nucleophilic substitution is more relevant at halogenated positions. Halogens at the C2, C4, or C5 positions can be displaced by various nucleophiles. pharmaguideline.com

| Position | Typical Reaction | Reagents/Conditions | Common Substituents Introduced |

| C-5 | Electrophilic Aromatic Substitution | Br₂; H₂SO₄/oleum | -Br, -SO₃H |

| C-4 / C-5 | Nucleophilic Substitution (on halo-thiazole) | Amines, Alkoxides | -NR₂, -OR |

Modification can also occur at the nitrogen heteroatom. The lone pair of electrons on the N3 atom makes it susceptible to alkylation. pharmaguideline.com Reaction with alkyl halides leads to the formation of thiazolium cations, which alters the electronic properties of the ring and can activate adjacent positions for further reactions. pharmaguideline.com

Annulation strategies involve building a new ring onto the existing thiazole core. For example, 2-aminothiazole (B372263) derivatives can undergo condensation reactions with various reagents to generate fused heterocyclic systems. pharmaguideline.com While the parent compound is not a 2-aminothiazole, prior functionalization of the thiazole ring (e.g., at C4 or C5) could introduce handles suitable for subsequent cyclization reactions, leading to more complex, polycyclic structures.

Cyclopropane Ring Functionalization and Stereochemical Control

The cyclopropane ring is not merely a passive linker; its inherent ring strain and the electronic influence of the thiazole substituent enable unique chemical transformations. nih.gov

The combination of an electron-withdrawing thiazole group and the cyclopropane ring classifies this molecule as a donor-acceptor cyclopropane (DAC). DACs are known to undergo ring-opening reactions under specific conditions. For example, activation with Lewis acids or, in some cases, base-induced activation of an aryl substituent can facilitate a homo-Michael addition. rsc.org This process involves the opening of the cyclopropane ring and the formation of a 1,5-dicarbonyl compound or a related open-chain structure, allowing for the introduction of a wide range of nucleophiles. rsc.org

Controlling the stereochemistry of the substituents on the cyclopropane ring is crucial for medicinal chemistry applications. Synthetic strategies often aim to produce specific stereoisomers (e.g., cis or trans). This can be achieved by starting the synthesis from precursors with defined stereochemistry. For example, distinct synthetic routes starting from different bicyclic lactones or unsaturated esters can yield specific E or Z isomers of 1,2-disubstituted cyclopropanecarboxylic acid derivatives. nih.gov This control ensures that the final compounds have a well-defined three-dimensional structure, which is essential for selective interaction with biological targets.

Introduction of Additional Substituents on the Cyclopropane Ring

The functionalization of the cyclopropane ring of this compound is a key strategy to modulate the molecule's physicochemical properties and biological activity. Research in this area, while not extensively centered on the title compound itself, draws from established methodologies for cyclopropane derivatization. These approaches often involve the use of precursors that allow for the introduction of substituents prior to or during the formation of the three-membered ring.

For instance, the synthesis of chiral cyclopropanes bearing two differentially functionalized carbon substituents has been achieved through methods like the reaction of epichlorohydrin (B41342) with sulfonylacetonitriles, followed by reductive desulfonylation. nih.gov This suggests a potential pathway for creating substituted this compound analogs by employing appropriately substituted starting materials. The introduction of substituents such as alkyl, aryl, or functional groups can significantly impact the molecule's conformation and its interaction with biological targets. unl.pt

General strategies for the synthesis of substituted cyclopropanes often rely on the cyclopropanation of alkenes or intramolecular cyclization reactions. While specific examples for the direct substitution on the pre-formed this compound are not widely reported, the principles of cyclopropane chemistry suggest that reactions such as radical substitution or metal-catalyzed C-H activation could be explored for this purpose. The challenge lies in achieving regioselectivity and stereoselectivity in these transformations.

Regioselective and Stereoselective Ring Modifications

Achieving regioselectivity and stereoselectivity in the modification of the cyclopropane ring is paramount for the development of specific and potent chemical entities. The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions, which can be controlled to achieve desired structural outcomes.

For example, reactions of cyclopropanecarboxylic acid N'-substituted-hydrazides with triphenylphosphine (B44618) in the presence of different halogenated solvents (CBr4 or CI4) have been shown to lead to the ring-opening of the cyclopropane moiety. google.com This type of reaction, if applied to derivatives of this compound, could provide access to linear structures with defined stereochemistry at the newly formed centers. The regioselectivity of such ring-opening reactions is often dictated by the electronic nature of the substituents on the cyclopropane ring.

Furthermore, the development of chiral cyclopropane units from optically active precursors, such as epichlorohydrin, highlights the potential for stereoselective synthesis of this compound derivatives. nih.gov By controlling the stereochemistry of the starting materials and the reaction conditions, it is possible to obtain specific enantiomers or diastereomers of the target compounds. This is crucial as the biological activity of chiral molecules is often dependent on their absolute configuration. While direct regioselective and stereoselective modifications on the this compound scaffold are not well-documented, the broader field of cyclopropane chemistry provides a toolbox of reactions that could be adapted for this purpose. unl.pt

Synthesis of Hybrid and Conjugate Compounds

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of hybrid and conjugate molecules, enabling the combination of its unique structural features with other pharmacophores or biomolecules. This approach aims to create novel entities with enhanced or synergistic biological activities.

One of the most common strategies for creating such hybrids is through the formation of an amide bond. The carboxylic acid can be activated using standard peptide coupling reagents to react with a wide range of amines, including those from other heterocyclic systems, to form amide derivatives. nih.govpeptide.com For example, the synthesis of thiazole-pyrazoline hybrids has been explored as a strategy to generate compounds with diverse pharmacological properties. While not starting from the exact title compound, these studies demonstrate the feasibility of coupling thiazole-containing carboxylic acids with other heterocyclic amines.

The following table provides examples of potential hybrid and conjugate structures that could be synthesized from this compound based on established chemical principles.

| Starting Material | Reactant | Coupling Method | Product Type |

| This compound | Pyrazoline derivative | Amide coupling | Thiazole-Pyrazoline Hybrid |

| This compound | Amino acid or Peptide | Peptide coupling | Peptide Conjugate |

| This compound | Quinoline (B57606) amine | Amide coupling | Thiazole-Quinoline Hybrid |

| This compound | Indole amine | Amide coupling | Thiazole-Indole Hybrid |

Advanced Spectroscopic and Analytical Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 1-Thiazol-2-yl-cyclopropanecarboxylic acid, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR techniques would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole (B1198619) ring, the cyclopropane (B1198618) ring, and the carboxylic acid. The two protons on the thiazole ring would appear as doublets in the aromatic region. The protons of the cyclopropane ring, being diastereotopic, would present as complex multiplets in the aliphatic region. The acidic proton of the carboxyl group would typically appear as a broad singlet at a significantly downfield chemical shift, although its observation can depend on the solvent and concentration. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all seven carbon atoms in the molecule. This includes the carbons of the thiazole ring, the quaternary and methylene (B1212753) carbons of the cyclopropane ring, and the carbonyl carbon of the carboxylic acid, which is expected at the most downfield position.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between protons on adjacent carbons, for instance, within the cyclopropane ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, which are crucial for confirming the connection between the thiazole and cyclopropane rings.

Interactive Data Table: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiazole H-4 | ~7.70 | d | ~3.5 |

| Thiazole H-5 | ~7.25 | d | ~3.5 |

| Cyclopropane CH₂ (a) | ~1.80 - 1.90 | m | - |

| Cyclopropane CH₂ (b) | ~1.50 - 1.60 | m | - |

| Carboxylic Acid OH | ~10.0 - 12.0 | br s | - |

Interactive Data Table: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~175 - 180 |

| C-2 (Thiazole) | ~168 - 172 |

| C-4 (Thiazole) | ~140 - 144 |

| C-5 (Thiazole) | ~120 - 124 |

| C-1 (Cyclopropane, Quaternary) | ~30 - 35 |

| C-2/C-3 (Cyclopropane, CH₂) | ~18 - 25 |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis (e.g., ESI-MS, FT-MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI) or Fourier-Transform Mass Spectrometry (FT-MS), would confirm the molecular formula of this compound (C₇H₇NO₂S, Molecular Weight: 169.20 g/mol ). synblock.com

ESI-MS would likely show the protonated molecule [M+H]⁺ at m/z 169.0270 or the deprotonated molecule [M-H]⁻ at m/z 167.0125 in positive and negative ion modes, respectively. Analysis of the fragmentation pattern can provide structural information. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂), cleavage of the cyclopropane ring, or fragmentation of the thiazole ring.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 169.0270 | Protonated molecular ion |

| [M-H]⁻ | 167.0125 | Deprotonated molecular ion |

| [M-COOH]⁺ | 124.0215 | Loss of the carboxyl group |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is typically hydrogen-bonded. A strong, sharp absorption band for the C=O (carbonyl) stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹. ulpgc.eschemicalbook.com The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1600-1450 cm⁻¹ region. researchgate.net C-H stretching vibrations of the cyclopropane and thiazole rings would be observed around 3000-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-S bond of the thiazole ring, which can be weak in the IR spectrum, often gives a more intense signal in the Raman spectrum.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic/Cyclopropane) | 3000 - 3100 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=N, C=C (Thiazole Ring) | 1450 - 1600 | Medium-Strong |

| C-S (Thiazole Ring) | 600 - 800 | Weak-Medium |

X-ray Crystallography for Definitive Solid-State Structural Elucidation and Conformational Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net If a suitable single crystal of this compound can be grown, this technique would provide definitive proof of its structure.

The analysis would confirm the connectivity of the thiazole and cyclopropane rings and the carboxylic acid group. It would also reveal the conformation of the molecule and how the molecules pack in the crystal lattice, likely through hydrogen bonding between the carboxylic acid groups, forming dimers or extended chains. nih.govsemanticscholar.org

Chromatographic and Purity Assessment Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the method of choice for analyzing the purity of this compound. researchgate.net Using a C18 column with a mobile phase consisting of a mixture of water (with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol), a sharp, symmetrical peak should be observed for the pure compound. A UV detector would be suitable for detection, given the UV-absorbing nature of the thiazole ring. This method can also be used to quantify the compound.

Gas Chromatography (GC): Due to the low volatility and polar nature of the carboxylic acid, direct analysis by GC is challenging. However, derivatization to a more volatile ester (e.g., a methyl or ethyl ester) would allow for GC analysis, which can be useful for detecting non-volatile impurities.

Computational Chemistry and Cheminformatics in the Study of 1 Thiazol 2 Yl Cyclopropanecarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the structural and electronic properties of molecules. mjcce.org.mk It is employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) by finding the minimum energy conformation. mjcce.org.mk For 1-Thiazol-2-yl-cyclopropanecarboxylic acid, DFT calculations would optimize the bond lengths, bond angles, and dihedral angles of the thiazole (B1198619) ring, the cyclopropane (B1198618) ring, and the carboxylic acid group.

Once the optimized geometry is obtained, a Molecular Electrostatic Potential (MEP) map can be generated. nih.gov The MEP map illustrates the charge distribution across the molecule's surface, providing crucial information about its electrostatic properties. nih.govwuxiapptec.com

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. For this compound, these would likely be concentrated around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms of the carboxylic acid.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid is expected to be a prominent blue region, correlating with its acidic nature. wuxiapptec.com

Green/Yellow Regions : Represent areas of neutral or intermediate potential.

The MEP map is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding, and for estimating relative acidity. wuxiapptec.comresearchgate.net The maximum positive potential value near an acidic hydrogen is known to correlate with its pKa. wuxiapptec.com

Table 1: Illustrative Interpreted DFT and MEP Data for a Thiazole Carboxylic Acid Derivative

| Parameter | Description | Predicted Location/Value for a Thiazole Carboxylic Acid |

|---|---|---|

| Optimized Geometry | The lowest energy 3D structure. | Non-planar arrangement between the thiazole and cyclopropane rings. |

| Negative Potential (MEP) | Electron-rich areas (nucleophilic sites). | Around the N and O atoms of the thiazole and carboxyl groups. |

| Positive Potential (MEP) | Electron-deficient areas (electrophilic sites). | Around the acidic proton of the carboxylic acid. |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. unesp.br The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important FMOs. mdpi.com

HOMO (Highest Occupied Molecular Orbital) : Represents the orbital containing the most loosely held electrons. A molecule with a high-energy HOMO is a good electron donor. The HOMO of this compound is expected to be distributed over the electron-rich thiazole ring. mdpi.com

LUMO (Lowest Unoccupied Molecular Orbital) : Represents the lowest energy orbital capable of accepting electrons. A molecule with a low-energy LUMO is a good electron acceptor. The LUMO is likely located over the carboxylic acid and the thiazole ring. mdpi.com

HOMO-LUMO Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net

Table 2: Key Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness. |

| Global Electrophilicity (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Formulas based on Koopmans' theorem and Parr and Pearson's definitions.

These descriptors are invaluable for comparing the reactivity of a series of related compounds and for understanding their interaction mechanisms. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Solvent Effects

While quantum calculations focus on static, minimum-energy structures, molecules in reality are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of their conformational flexibility. nih.govbiorxiv.org An MD simulation for this compound would reveal how the molecule behaves in a biological environment, such as in aqueous solution.

This technique is essential for exploring the molecule's conformational landscape—the full range of shapes it can adopt due to the rotation of single bonds. nih.govresearchgate.net Ab initio molecular dynamics (AIMD) can be particularly useful as it accounts for complex intermolecular interactions that stabilize different conformers, especially in condensed phases. nih.gov The simulations can track the dihedral angles between the thiazole, cyclopropane, and carboxylic acid moieties, identifying the most populated and energetically favorable conformations.

Furthermore, MD simulations explicitly model the effect of the solvent. They can show how water molecules arrange around the solute, forming hydrogen bonds with the carboxylic acid and the heteroatoms of the thiazole ring. This explicit solvation can significantly influence the conformational preferences and reactivity of the molecule, an effect that is often approximated in quantum calculations using continuum solvent models. nih.gov

Molecular Docking Studies for Ligand-Target Binding Prediction (in vitro/non-human targets)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding structure-activity relationships (SAR). nih.gov Thiazole derivatives have been extensively studied as inhibitors of various enzymes, such as cyclooxygenase (COX) and kinases, making docking a relevant tool for assessing the potential of this compound against similar targets. researchgate.netnih.govnih.gov

Before docking can be performed, both the ligand and the receptor structures must be properly prepared.

Ligand Preparation : The 3D structure of this compound would be generated and optimized, typically using a force field or quantum mechanics. Correct protonation states at physiological pH would be assigned, and possible tautomers and stereoisomers would be considered.

Receptor Preparation : A high-resolution crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning bond orders, and removing water molecules that are not critical for binding. jiangshen.org

Receptor Grid Generation : A grid is generated within the active site of the receptor. jiangshen.orgyoutube.com This grid pre-calculates the potential energy of interaction for different atom types at various points within the binding pocket, which speeds up the subsequent docking calculations. The grid is typically centered on a co-crystallized ligand or defined by key active site residues. youtube.comyoutube.com

During the docking process, the ligand is placed in the active site in numerous possible conformations and orientations (poses). Each of these poses is evaluated by a scoring function , which is a mathematical model that estimates the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction.

The output of a docking simulation is a set of ranked poses. The top-ranked pose represents the predicted binding mode . Analysis of this mode reveals key intermolecular interactions, such as:

Hydrogen bonds (e.g., between the carboxylic acid and polar residues).

Hydrophobic interactions (e.g., between the thiazole or cyclopropane ring and nonpolar residues).

π-π stacking or π-cation interactions involving the aromatic thiazole ring.

These predicted interactions provide a hypothesis for how the molecule achieves its biological effect and can guide the design of new analogues with improved potency and selectivity. nih.gov The binding energies calculated via methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can further refine these predictions. nih.gov

Table 3: Illustrative Docking Results for a Hypothetical Thiazole Inhibitor

| Compound | Target Receptor | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| Compound X | Cyclooxygenase-2 (COX-2) | -6.58 | H-bond with Arg513; Hydrophobic interaction with Val523. |

| Compound Y | EGFR Kinase | -10.40 | H-bond with Met793; π-π stacking with Phe723. |

| Compound Z | Tubulin | -8.90 | H-bond with Asn258; Hydrophobic interaction with Cys241. |

Data shown is for illustrative purposes based on findings for other thiazole derivatives. researchgate.netnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Interpretation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in understanding how modifications to the core structure influence their therapeutic potential. While specific QSAR models for this exact parent compound are not extensively published, the principles are well-established through studies on closely related thiazole derivatives. imist.maresearchgate.netmdpi.com

A related class of compounds, 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives, has been investigated for their anti-proliferative activity against various tumor cell lines. nih.gov Structure-Activity Relationship (SAR) studies on these compounds, which are a precursor to QSAR, reveal that substitutions on the thiazole and pyrazole (B372694) rings significantly impact their potency and selectivity. nih.gov Such findings are crucial for developing QSAR models, as they identify the key structural features to be parameterized.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical and structural properties. For a compound like this compound, a wide array of descriptors would be generated to capture its unique features. These can be broadly categorized as:

Topological Descriptors: These describe the atomic connectivity and branching of the molecule, such as the Kier & Hall molecular connectivity indices and Wiener index.

Electronic Descriptors: These quantify the electronic properties, including partial charges on atoms, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). imist.ma The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is often correlated with a molecule's ability to accept electrons. imist.ma

Geometrical Descriptors: These relate to the 3D shape of the molecule, such as molecular surface area, volume, and ovality.

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (LogP), which measures lipophilicity, and molar refractivity (MR), which relates to polarizability. imist.ma

Once a large pool of descriptors is generated, feature selection is employed to identify the subset that has the most significant correlation with the biological activity. This step is vital to prevent overfitting and to create a robust and interpretable model. Common techniques include stepwise multiple linear regression, genetic algorithms, and principal component analysis (PCA). imist.manih.gov

Table 1: Representative Molecular Descriptors for QSAR Analysis of Thiazole Derivatives

| Descriptor Class | Descriptor Name/Symbol | Description | Potential Relevance for Activity |

| Physicochemical | LogP | Octanol-water partition coefficient | Measures lipophilicity, affecting membrane permeability and target access. imist.ma |

| Physicochemical | Molar Refractivity (MR) | Molar polarizability scaled by molecular weight | Relates to the volume and dispersion forces of the molecule, influencing binding interactions. imist.ma |

| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's susceptibility to nucleophilic attack or its ability to accept electrons. imist.ma |

| Topological | J | Balaban index | A distance-based topological index that describes the shape and branching of the molecule. imist.ma |

| Quantum-Chemical | Total Energy (Etot) | The total electronic energy of the molecule | Reflects the overall stability of the molecular structure. |

| Geometrical | Polar Surface Area (PSA) | Surface sum over all polar atoms | Predicts transport properties, such as intestinal absorption. |

With the most relevant descriptors selected, a predictive model is developed. Several statistical methods can be employed to construct the QSAR equation:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to the selected descriptors. It is valued for its simplicity and ease of interpretation. imist.ma

Partial Least Squares (PLS): PLS is similar to MLR but is more suitable when descriptors are numerous and may be intercorrelated. imist.ma

Artificial Neural Networks (ANN): ANNs are machine learning models that can capture complex, non-linear relationships between descriptors and activity, often leading to models with high predictive power. imist.ma

A crucial part of QSAR modeling is rigorous validation to ensure the model is predictive and not a result of chance correlation. This involves both internal and external validation techniques. Internal validation often uses cross-validation (e.g., leave-one-out), while external validation involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's creation. imist.manih.gov The predictive power is assessed using statistical metrics such as the square of the correlation coefficient (R²) and the root mean square error (RMSE). imist.ma

Table 2: Statistical Validation Parameters for QSAR Models

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination | > 0.6 |

| Q² or R²cv | Cross-validated correlation coefficient | > 0.5 |

| R²pred | Predictive R² for the external test set | > 0.5 |

| RMSE | Root Mean Square Error | As low as possible |

Cheminformatics Approaches for Virtual Screening and Chemical Space Navigation

Cheminformatics provides the tools to manage, analyze, and screen vast libraries of chemical compounds to identify promising new molecules. For a scaffold like this compound, these approaches are essential for exploring its therapeutic potential beyond a small set of synthesized analogues.

Virtual Screening (VS) is a computational technique used to search large libraries of virtual compounds for molecules that are most likely to bind to a specific biological target. nih.govresearchgate.net If the 3D structure of the target protein is known, structure-based virtual screening (SBVS) or docking can be performed. nih.govresearchgate.net In this process, virtual analogues of this compound would be computationally "docked" into the active site of a target enzyme or receptor. The compounds are then scored based on their predicted binding affinity and interactions with key amino acid residues. mdpi.commdpi.com This method was successfully used to identify 2-arylthiazole-4-carboxylic acids as high-affinity ligands for the CaMKIIα hub domain. nih.govresearchgate.net

When the target structure is unknown, ligand-based virtual screening (LBVS) can be employed. This approach uses a known active molecule, such as a potent derivative of this compound, as a template to find other compounds in a database with similar properties (e.g., shape, pharmacophore features).

Chemical Space Navigation refers to the exploration of the vast, multi-dimensional space of all possible "drug-like" molecules. Cheminformatics tools allow researchers to map and navigate this space. By analyzing the distribution of known active compounds, it's possible to identify regions of chemical space that are rich in promising candidates. For the this compound scaffold, this involves generating virtual libraries of derivatives by computationally applying various chemical reactions and building blocks to the core structure. These libraries can then be filtered for desirable properties (e.g., drug-likeness, synthetic accessibility) and prioritized using QSAR models or virtual screening, effectively guiding synthetic chemists toward the most promising areas of this compound's chemical space. nih.gov

Mechanistic Investigations of Biological Activities of 1 Thiazol 2 Yl Cyclopropanecarboxylic Acid Derivatives in Defined Systems

Cellular Pathway Elucidation in Model Systems

The antiproliferative activity of 1-Thiazol-2-yl-cyclopropanecarboxylic acid derivatives has been a key area of investigation, with studies primarily conducted in various cancer cell lines.

Research has shown that certain derivatives of this compound can significantly impact fundamental cellular processes, including signal transduction and cell cycle progression. nih.gov For instance, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has demonstrated potent anti-proliferative activity across a range of tumor cell lines. nih.gov One particular compound from this series was found to induce cell cycle arrest at the G0/G1 interphase, indicating a direct interference with the cell's division cycle. nih.gov This selective inhibition of cancer cell proliferation, without affecting normal human cells, suggests a targeted mechanism of action. nih.gov

The thiazole (B1198619) ring is a versatile scaffold that has been incorporated into numerous pharmacologically active compounds. ijper.orgnih.gov Its derivatives have been shown to modulate various signaling pathways. For example, some thiazole-containing compounds have been found to inhibit protein kinases, such as phosphoinositide 3-kinases (PI3Ks), which are critical regulators of cell growth, proliferation, and survival. nih.gov Inhibition of these kinases can disrupt downstream signaling cascades that are often hyperactive in cancer cells. nih.gov

While direct studies on the impact of this compound on protein folding are not extensively documented, the cellular stress responses induced by some anticancer agents can involve chaperone proteins like Hsp70 and chaperonins, which are crucial for maintaining protein homeostasis. nih.gov It is plausible that the cellular effects of these compounds could indirectly influence protein folding pathways as a consequence of induced cellular stress or targeted inhibition of specific proteins.

The effectiveness of a drug is often dependent on its ability to reach and interact with its molecular target within the cell. While specific subcellular localization and target engagement studies for this compound itself are not widely published, research on related thiazole derivatives provides valuable insights. For instance, molecular docking studies have been employed to predict the binding of thiazole derivatives to specific enzymes, suggesting potential mechanisms of action. nih.gov These computational approaches help in identifying potential intracellular targets and guide further experimental validation.

The development of potent inhibitors often involves iterative cycles of synthesis and biological testing, where the goal is to enhance binding affinity and selectivity for the target protein. nih.gov For example, studies on inhibitors of type I methionine aminopeptidases (MetAPs) containing a pyridine-2-carboxylic acid thiazol-2-ylamide (PACT) scaffold have highlighted the importance of the scaffold for enzyme inhibition. nih.gov Such studies, while not directly on the cyclopropane (B1198618) derivative, underscore the methodologies used to confirm target engagement for thiazole-containing compounds.

Structure-Activity Relationships (SAR) in Mechanistic Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR analyses have been crucial in optimizing their therapeutic potential. ijper.orgresearchgate.net

SAR studies have revealed that modifications at various positions of the thiazole and cyclopropane rings, as well as the carboxylic acid group, can dramatically alter the biological activity of these compounds. For instance, in a series of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives, the nature and position of substituents on the pyrazole (B372694) and thiazole rings were found to be critical for their anti-proliferative potency. nih.gov

Similarly, research on other thiazole derivatives has consistently shown that the type of substituent (e.g., electron-donating or electron-withdrawing groups) and their position on the heterocyclic ring system significantly impact their anticancer and antimicrobial activities. nih.govmdpi.com For example, the presence of a methoxy (B1213986) group has been shown to lead to higher antitumor activity compared to a halogen group in some pyrazole-naphthalene-thiazole compounds. ijper.org In another study, para-halogen-substituted phenyl groups attached to the thiazole ring were found to be important for anticonvulsant activity. nih.gov

The following table summarizes SAR findings for various thiazole derivatives, illustrating the impact of different substituents on their biological activities.

| Compound Series | Key Substituent Modifications | Observed Impact on Activity | Reference |

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Substituents on pyrazole and thiazole rings | Critical for anti-proliferative potency against tumor cell lines. | nih.gov |

| Pyrazole, naphthalene, and thiazole-containing compounds | Methoxy group vs. halogen group | Methoxy group led to higher antitumor activity. | ijper.org |

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides | Modifications of the piperazine (B1678402) and benzyl (B1604629) groups | Resulted in potent antiproliferative activity against various cancer cell lines. | researchgate.net |

| 4-(Quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives | Various substituents on the quinoline (B57606) and thiazole rings | More effective against Gram-negative bacteria compared to Gram-positive bacteria. | nih.govmdpi.com |

| Pyridine-2-carboxylic acid thiazol-2-ylamide (PACT) analogues | Substituents at the 3-position of the pyridine (B92270) ring | Substituents containing O or N atoms enhanced inhibition of type I MetAPs. | nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of chiral drugs. mdpi.comwiley-vch.de For molecules with stereogenic centers, different enantiomers or diastereomers can exhibit vastly different pharmacological and toxicological profiles.

In the context of this compound derivatives, the cyclopropane ring can introduce stereoisomerism. The relative and absolute configuration of the substituents on the cyclopropane ring can influence how the molecule interacts with its biological target. For example, in a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives investigated as potential antidepressants, compounds with the Z and E configurations were synthesized and evaluated separately, revealing differences in their pharmacological activity. nih.gov

While specific studies detailing the stereochemical influence on the mechanistic activity of this compound are limited, the principles of stereochemistry in drug action are well-established. The precise spatial orientation of functional groups is often critical for optimal binding to a receptor or enzyme active site. Therefore, the separation and individual testing of stereoisomers are essential steps in the development of chiral drugs based on this scaffold.

In Vivo Mechanistic Investigations in Non-Human Model Organisms

In vivo studies in non-human model organisms provide a more complex biological system to investigate the mechanisms of action of potential therapeutic agents. Such studies can offer insights into a compound's efficacy, bioavailability, and effects on whole organisms.

For derivatives of this compound, in vivo studies have been conducted in mouse models to evaluate their antitumor activity. nih.gov For instance, a potent anti-proliferative compound from the 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid series was found to be orally bioavailable and well-tolerated in mice, supporting its potential for further development. nih.gov These studies often involve the use of tumor cell line xenografts in mice to assess the compound's ability to inhibit tumor growth in a living system. nih.gov

Beyond cancer models, related cyclopropanecarboxylic acid derivatives have been investigated for other biological activities. For example, 2-heptylcyclopropane-1-carboxylic acid has been shown to disperse and inhibit bacterial biofilms of Staphylococcus aureus and Pseudomonas aeruginosa. frontiersin.org This suggests that the cyclopropane carboxylic acid moiety can be a key pharmacophore for antibacterial activity. Furthermore, certain cyclopropane-carboxylic acid derivatives have been identified as effective adjuvants for antibiotics like colistin (B93849) against Gram-negative bacteria by inhibiting O-acetylserine sulfhydrylase (OASS). mdpi.com

In the realm of plant biology, cyclopropene (B1174273) derivatives have been explored as plant growth regulators. nih.govresearchgate.net For instance, certain cycloprop-2-ene-1-carboxylic acid derivatives have been shown to affect the early growth stages of Arabidopsis thaliana by influencing apical hook development, with a mode of action distinct from known ethylene (B1197577) receptor inhibitors. nih.gov Research has also focused on developing new functionally substituted cyclopropane carboxylic acids as inhibitors of ethylene biosynthesis, which is crucial for regulating plant life cycles. ffhdj.com

The following table provides a summary of in vivo mechanistic findings for related compounds in non-human models.

| Compound/Derivative | Model Organism | Biological Activity | Observed Mechanism | Reference |

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative | Mice (with human B-cell lymphoma cell line xenograft) | Antitumor activity | Induces G0/G1 cell cycle arrest. | nih.gov |

| 2-Heptylcyclopropane-1-carboxylic acid | Staphylococcus aureus, Pseudomonas aeruginosa | Biofilm dispersion and inhibition | Disrupts biofilm integrity. | frontiersin.org |

| Cyclopropane-carboxylic acid scaffold | Escherichia coli, Salmonella enterica, Klebsiella pneumoniae | Colistin adjuvant | Inhibition of O-acetylserine sulfhydrylase (OASS). | mdpi.com |

| Cycloprop-2-ene-1-carboxylic acid derivatives | Arabidopsis thaliana (plant) | Plant growth regulation | Affects apical hook development through a novel mechanism. | nih.govresearchgate.net |

Pharmacodynamic Profiling in Animal Models

While specific pharmacodynamic data for the parent compound, this compound, is not extensively available in publicly accessible research, studies on its derivatives have demonstrated notable biological activities in animal models. These investigations provide insights into the potential therapeutic applications of this class of compounds.

A significant area of investigation has been the antitumor properties of this compound derivatives. For example, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has been shown to possess potent anti-proliferative activity against a variety of tumor cell lines. nih.gov One particular compound from this series demonstrated selective inhibition of the human B-cell lymphoma cell line (BJAB) and was found to be orally bioavailable and well-tolerated in mice. nih.gov

Furthermore, other cyclopropanecarboxylic acid derivatives have been evaluated for their potential as antidepressants in animal models, with some showing greater activity than established drugs like imipramine (B1671792) and desipramine. nih.gov Additionally, certain 2-(4-biphenyl)-cyclopropane carboxylic acids have exhibited anti-inflammatory, analgesic, hypoglycemic, and antiketotic properties in standard animal tests. google.com

It is important to note that these findings pertain to derivatives and not the parent compound itself. The structural modifications play a crucial role in the observed pharmacodynamic profiles.

Table 1: Summary of Pharmacodynamic Activities of Selected this compound Derivatives in Animal Models

| Derivative Class | Observed Activity | Animal Model | Reference |

| Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Antitumor (anti-proliferative) | Mice | nih.gov |

| 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives | Antidepressant | Not specified | nih.gov |

| 2-(4-biphenyl)-cyclopropane carboxylic acids | Anti-inflammatory, Analgesic, Hypoglycemic, Antiketotic | Not specified | google.com |

Mechanistic Biomarker Identification

The identification of mechanistic biomarkers is crucial for understanding the mode of action of therapeutic compounds and for patient selection in clinical development. For the derivatives of this compound, the primary mechanistic biomarker identified relates to their antitumor activity.

Studies on the aforementioned substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives have revealed that their anti-proliferative effects are associated with the induction of cell cycle arrest. nih.gov Specifically, treatment with a lead compound from this series resulted in the arrest of cancer cells at the G0/G1 phase of the cell cycle. nih.gov This finding suggests that proteins and pathways involved in the G0/G1 checkpoint could serve as potential mechanistic biomarkers for the activity of these compounds.

The selective inhibition of specific cancer cell lines, such as the human B-cell lymphoma cell line (BJAB), by these derivatives also points towards the existence of specific molecular targets or pathways within these cells that are sensitive to this class of compounds. nih.gov Further research is required to elucidate the precise molecular interactions and to validate these potential biomarkers.

Table 2: Potential Mechanistic Biomarkers for this compound Derivatives

| Derivative Class | Potential Mechanistic Biomarker | Biological System | Indication | Reference |

| Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Cell cycle arrest at G0/G1 phase | Human B-cell lymphoma cell line (BJAB) | Antitumor | nih.gov |